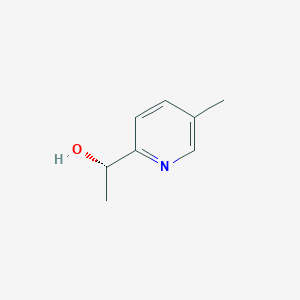
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the ketone precursor can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-methyl-2-ethylpyridine.
Substitution: Formation of 1-(5-methylpyridin-2-yl)ethyl chloride.
科学研究应用
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-one: The ketone analog of the compound.
(1s)-1-(5-Methylpyridin-2-yl)ethane: The fully reduced analog.
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-amine: The amine analog.
Uniqueness
(1s)-1-(5-Methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyridine ring and an alcohol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(1S)-1-(5-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3/t7-/m0/s1 |
InChI 键 |
AFOKUYZVCAVTHF-ZETCQYMHSA-N |
手性 SMILES |
CC1=CN=C(C=C1)[C@H](C)O |
规范 SMILES |
CC1=CN=C(C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)

![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
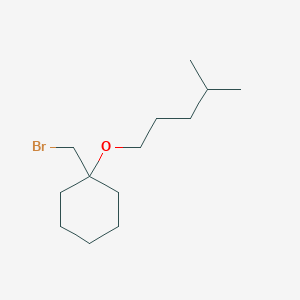


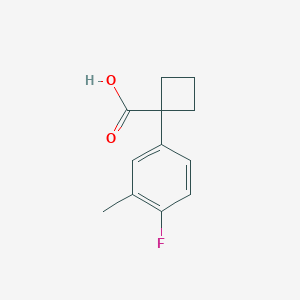
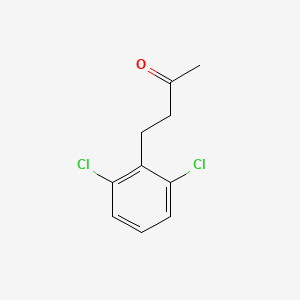
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
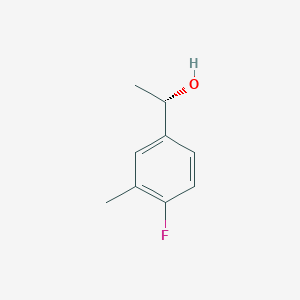
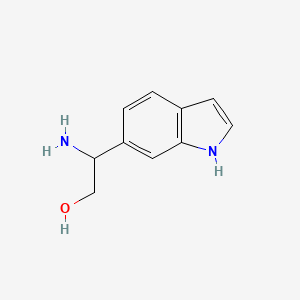
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)

